molecular formula C16H14N4O2S B10944062 N'-[(E)-(3-methylthiophen-2-yl)methylidene]-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide

N'-[(E)-(3-methylthiophen-2-yl)methylidene]-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide

Cat. No.: B10944062
M. Wt: 326.4 g/mol
InChI Key: DSJCRJRVHCILKT-QGMBQPNBSA-N
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Description

N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-2-[4-OXO-3(4H)-QUINAZOLINYL]ACETOHYDRAZIDE: is a complex organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-2-[4-OXO-3(4H)-QUINAZOLINYL]ACETOHYDRAZIDE typically involves the condensation of 3-methyl-2-thiophenecarboxaldehyde with 2-[4-oxo-3(4H)-quinazolinyl]acetic acid hydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the quinazolinone moiety, potentially converting the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydrazide moiety, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted hydrazides.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for studying enzyme mechanisms and developing new inhibitors.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure suggests it could be explored for anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In the industrial sector, the compound may be used in the development of new materials or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism of action of N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-2-[4-OXO-3(4H)-QUINAZOLINYL]ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive or non-competitive inhibition, depending on the enzyme and the specific interactions involved.

Comparison with Similar Compounds

  • N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-{[3-(2-METHYL-2-PROPENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETOHYDRAZIDE
  • N’-[(E)-(5-BROMO-2-THIENYL)METHYLIDENE]-2-[(4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETOHYDRAZIDE
  • N,1-DIMETHYL-N-[(3-METHYL-2-THIENYL)METHYL]-4-PIPERIDINAMINE

Uniqueness: N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-2-[4-OXO-3(4H)-QUINAZOLINYL]ACETOHYDRAZIDE is unique due to the presence of both the quinazolinone and thienyl moieties, which confer distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

IUPAC Name

N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C16H14N4O2S/c1-11-6-7-23-14(11)8-18-19-15(21)9-20-10-17-13-5-3-2-4-12(13)16(20)22/h2-8,10H,9H2,1H3,(H,19,21)/b18-8+

InChI Key

DSJCRJRVHCILKT-QGMBQPNBSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC(=O)CN2C=NC3=CC=CC=C3C2=O

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)CN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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